Potassium 4-Hydroxy-4-Methylpentanoate (CAS 1607261-66-4): Material Safety, Physicochemical Profiling, and Applications in GHB Receptor Pharmacology
Potassium 4-Hydroxy-4-Methylpentanoate (CAS 1607261-66-4): Material Safety, Physicochemical Profiling, and Applications in GHB Receptor Pharmacology
Executive Summary
Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is the stable potassium salt of , a compound widely recognized in neuropharmacology under the designation UMB68[1]. Originally identified as a volatile constituent in murine models ()[], this tertiary alcohol analog of γ -hydroxybutyric acid (GHB) has emerged as a critical pharmacological tool[3]. Unlike endogenous GHB—which exhibits confounding dual affinity for both specific GHB receptors and GABA B receptors—UMB68 selectively targets the GHB receptor without triggering GABAergic pathways[4][5].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between material safety, physicochemical handling, and advanced in vitro pharmacological applications.
Chemical Identity & Physicochemical Profiling
In assay design, the choice of the salt form over the free acid is a deliberate, causality-driven decision. Free hydroxy acids are highly prone to spontaneous intramolecular esterification (lactonization) in aqueous environments. Utilizing the potassium salt stabilizes the open-chain conformation, ensuring consistent molarity, enhanced aqueous solubility, and predictable receptor binding kinetics during rigorous in vitro assays.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value |
| Chemical Name | Potassium 4-hydroxy-4-methylpentanoate |
| CAS Registry Number | |
| Molecular Formula | C 6 H 11 KO 3 |
| Molecular Weight | 170.25 g/mol [6] |
| SMILES | CC(C)(O)CCC(=O)[O-].[K+][7] |
| Melting Point | 148 - 153 °C |
| Physical Form | Crystalline Powder |
Material Safety Data & Handling Protocols
Handling this compound requires strict adherence to standard laboratory safety protocols for organic salts. The compound is classified under the Globally Harmonized System (GHS) as a Category 2/3 irritant (Signal Word: Warning; Pictogram: GHS07).
Table 2: GHS Classification and Precautionary Directives
| Hazard Class | Hazard Statement | Causality & Scientific Mitigation |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | The alkaline nature of the potassium salt can disrupt the acid mantle of the skin. Mitigation: Wear nitrile gloves (P280) and wash thoroughly after handling (P264). |
| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation | Direct contact causes osmotic stress to the corneal epithelium. Mitigation: Use tightly fitting safety goggles. If exposed, rinse cautiously with water for several minutes (P305+P351+P338). |
| STOT SE (Cat. 3) | H335: May cause respiratory irritation | Inhalation of fine powder particulates can irritate the mucosal lining of the respiratory tract. Mitigation: Handle strictly within a certified Class II biological safety cabinet or fume hood (P271). |
Storage Protocol: Store the lyophilized powder at room temperature (RT) in a vacuum desiccator. Moisture ingress will lead to hygroscopic clumping, which compromises the accuracy of gravimetric measurements during stock solution preparation.
Pharmacological Significance: Receptor Selectivity
The primary utility of Potassium 4-hydroxy-4-methylpentanoate lies in its structural divergence from endogenous GHB. GHB is a neuromodulator that binds to high-affinity GHB receptors and low-affinity GABA B receptors[5]. This dual action heavily complicates the isolation of GHB-specific signaling pathways in vivo.
UMB68 was rationally designed to solve this. The specific addition of a tertiary alcohol group introduces steric hindrance that physically prevents the molecule from binding to the GABA B receptor pocket (IC 50 > 100 μ M)[3]. Furthermore, the tertiary alcohol cannot be enzymatically oxidized into GABA-active metabolites[3]. Consequently, UMB68 acts as a highly specific ligand for the GHB receptor, displacing radioligands like [ 3 H]NCS-382 with an IC 50 of approximately 38 μ M ()[4].
Receptor binding selectivity of endogenous GHB versus UMB68.
Experimental Workflows & Self-Validating Protocols
Protocol A: Preparation of Physiological Stock Solutions
Causality Focus: To maintain the integrity of the compound, solutions must be prepared in heavily buffered environments to prevent pH-dependent structural shifts.
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Gravimetric Analysis: Weigh exactly 17.02 mg of Potassium 4-hydroxy-4-methylpentanoate to prepare a 10 mL stock at a 10 mM concentration.
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Solubilization: Dissolve the powder in 8 mL of sterile, deionized water. The potassium salt ensures rapid, complete dissolution.
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Buffering: Add 1 mL of 10X PBS (Phosphate-Buffered Saline).
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Self-Validation (pH Check): Measure the pH using a calibrated micro-probe. It must be strictly maintained at 7.4. Why? Deviations from physiological pH can alter the ionization state of the carboxylate group, drastically reducing receptor binding affinity and invalidating downstream data.
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Volume Adjustment & Storage: Bring the final volume to 10 mL. Aliquot into 1 mL amber microcentrifuge tubes and store at -20 °C[3].
Protocol B: Radioligand Displacement Assay ([ 3 H]NCS-382)
This self-validating system utilizes competitive binding to confirm the presence and specific activity of GHB receptors in extracted neural tissue.
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Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 minutes to isolate the active membrane fraction.
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Incubation: In a 96-well plate, combine 100 μ g of membrane protein, 10 nM [ 3 H]NCS-382 (a selective GHB receptor antagonist), and varying concentrations of UMB68 (0.1 μ M to 1 mM)[4]. Incubate for 60 minutes at 4 °C to reach binding equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Expert Insight: The filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, virtually eliminating non-specific binding of the radioligand and ensuring the signal-to-noise ratio is statistically valid.
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Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to halt kinetics and remove unbound radioligand.
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Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter to determine the IC 50 .
Step-by-step workflow for the radioligand displacement assay.
References
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Wu, H., et al. (2003). "A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand." Journal of Pharmacology and Experimental Therapeutics, 305(2), 675-679. URL:[Link]
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Schwende, F. J., et al. (1986). "Volatile constituents of male mouse urine: an assessment of variations between strains and within a strain." Journal of Chemical Ecology, 12(1), 277-291. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 23422947, 4-Hydroxy-4-methylpentanoic acid." PubChem. URL:[Link]
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- 1. 4-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. UMB 68 | CAS 581099-89-0 | UMB68 | Tocris Bioscience [tocris.com]
- 5. Ácido γ-hidroxibutírico - Wikipedia, la enciclopedia libre [es.wikipedia.org]
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